![molecular formula C10H17N3O B3017564 N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1807885-02-4](/img/structure/B3017564.png)

N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

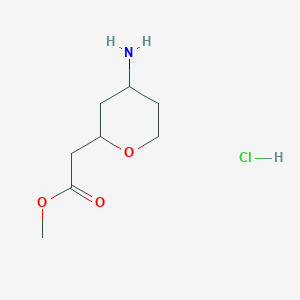

“N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine” is a chemical compound with the IUPAC name 1-(tert-butyl)-3-methyl-4-(1-nitrosoethyl)-1H-pyrazole . It has a molecular weight of 195.26 and is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O/c1-7-9(8(2)12-14)6-13(11-7)10(3,4)5/h6,8H,1-5H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The compound has a tert-butyl group, a methyl group, a nitrosoethyl group, and a pyrazole ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.26 . It is typically stored at room temperature and is usually in the form of a powder .Wissenschaftliche Forschungsanwendungen

Fluorescent Sensing

One application of hydroxypyrazole-based ligands, which are structurally related to N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine, is in fluorescent sensing. These ligands can coordinate with Zn(II) ions, resulting in large Stokes shifts in emission spectra, making them useful as fluorescent sensors (Formica et al., 2018).

Catalysis

Pyrazolyl-imine and imidazolyl-imine pincer palladium complexes, incorporating pyrazolyl structures, demonstrate effectiveness as catalysts in Heck coupling reactions (Boltina et al., 2012). This suggests potential catalytic applications for related compounds like N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine.

Supramolecular Chemistry

In the field of supramolecular chemistry, pyrazolyl derivatives exhibit unique hydrogen bonding patterns, contributing to the formation of complex molecular architectures (López et al., 2010). This highlights the potential of N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine in designing novel molecular structures.

Polymerization

Pyrazolylamine ligands have been used in nickel(II) catalyzed polymerization of ethylene, where the product's properties varied depending on the co-catalyst and solvent used (Obuah et al., 2014). This suggests that N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine could potentially influence polymerization processes.

Antioxidant Activity

In a study, pyrazole-acetamide derivatives demonstrated significant antioxidant activity, hinting at the possibility of similar properties in N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (Chkirate et al., 2019).

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Pyrazole derivatives, in general, are known for their diverse biological activities, which can be attributed to their ability to interact with various enzymes and receptors .

Biochemical Pathways

Pyrazole derivatives have been implicated in a variety of biochemical pathways due to their wide range of physiological and pharmacological activities .

Result of Action

Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities .

Eigenschaften

IUPAC Name |

(NE)-N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7-9(8(2)12-14)6-13(11-7)10(3,4)5/h6,14H,1-5H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFHAIDWOPLEOB-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=NO)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C(=N/O)/C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)

![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)

![2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B3017494.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)

![[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol](/img/structure/B3017504.png)